molecular formula C12H19N3O2 B3193035 tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate CAS No. 676464-98-5

tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate

Cat. No.: B3193035
CAS No.: 676464-98-5
M. Wt: 237.30 g/mol
InChI Key: PEUZXJBTFMHGJJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate: is an organic compound with the molecular formula C12H19N3O2. It is a derivative of pyridine and is commonly used in organic synthesis and medicinal chemistry. The compound is known for its role as a protecting group for amines, which helps in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination and Carboxylation: One common method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

    Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: Industrial production methods for tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate typically involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.

    Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry:

Biology:

  • Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine:

  • Utilized in the development of drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.

Industry:

  • Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate primarily involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Comparison with Similar Compounds

  • tert-Butyl (3-(methylamino)pyridin-4-yl)carbamate
  • tert-Butyl (3-(dimethylamino)pyridin-4-yl)carbamate
  • tert-Butyl (3-(isopropylamino)pyridin-4-yl)carbamate

Comparison:

  • tert-Butyl (3-(ethylamino)pyridin-4-yl)carbamate is unique due to its specific ethylamino substitution, which can influence its reactivity and the stability of the carbamate linkage.
  • Compared to its methyl and dimethyl analogs, the ethyl group provides different steric and electronic properties, potentially affecting the compound’s behavior in chemical reactions.
  • The isopropyl analog may exhibit different solubility and reactivity due to the bulkier isopropyl group.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[3-(ethylamino)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-5-14-10-8-13-7-6-9(10)15-11(16)17-12(2,3)4/h6-8,14H,5H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZXJBTFMHGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703874
Record name tert-Butyl [3-(ethylamino)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676464-98-5
Record name Carbamic acid, [3-(ethylamino)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676464-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(ethylamino)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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